molecular formula C11H12O4 B14451652 3,4,5-Trimethylbenzene-1,2-dicarboxylic acid CAS No. 75543-82-7

3,4,5-Trimethylbenzene-1,2-dicarboxylic acid

Cat. No.: B14451652
CAS No.: 75543-82-7
M. Wt: 208.21 g/mol
InChI Key: DBYHSUUFLBBZED-UHFFFAOYSA-N
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Description

3,4,5-Trimethylbenzene-1,2-dicarboxylic acid is an aromatic dicarboxylic acid with three methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trimethylbenzene-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,4,5-trimethylbenzene using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation of the methyl groups to carboxylic acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of 3,4,5-trimethylbenzene using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. This method offers a more efficient and scalable approach to producing the compound.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethylbenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of catalysts.

    Reduction: Lithium aluminum hydride or hydrogenation using a metal catalyst.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3,4,5-Trimethylbenzene-1,2-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethylbenzene-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The aromatic ring and methyl groups can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phthalic acid: 1,2-benzenedicarboxylic acid, a simpler aromatic dicarboxylic acid without methyl groups.

    Trimellitic acid: 1,2,4-benzenetricarboxylic acid, which has an additional carboxylic acid group compared to 3,4,5-trimethylbenzene-1,2-dicarboxylic acid.

    Isophthalic acid: 1,3-benzenedicarboxylic acid, with carboxylic acid groups in the meta position.

Uniqueness

This compound is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. The methyl groups can provide steric hindrance and electronic effects, making this compound distinct from other dicarboxylic acids.

Properties

CAS No.

75543-82-7

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3,4,5-trimethylphthalic acid

InChI

InChI=1S/C11H12O4/c1-5-4-8(10(12)13)9(11(14)15)7(3)6(5)2/h4H,1-3H3,(H,12,13)(H,14,15)

InChI Key

DBYHSUUFLBBZED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C(=O)O)C(=O)O

Origin of Product

United States

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